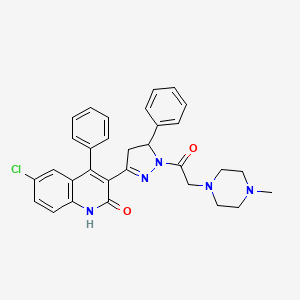
6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H30ClN5O2 and its molecular weight is 540.06. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Compounds similar to the one have been explored for their potential antitumor properties. For example, derivatives of quinoline and pyrazoline, such as those studied by Montoya et al. (2014), have shown significant antitumor activity against a range of cancer cell lines. These compounds operate by inhibiting cell growth, which suggests potential applications in cancer therapy (Montoya et al., 2014).
Enzymatic Inhibition
Another research area involves the inhibition of specific enzymes that are crucial in disease progression. For instance, pyrano[3,2-c]chromene derivatives with morpholine/phenylpiperazine moieties have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment. Some derivatives have shown significant inhibitory activity, suggesting potential applications in neuroprotective treatments (Sameem et al., 2017).
Antimicrobial Activity
Derivatives combining quinoline and pyrazoline structures have also been synthesized and tested for their antimicrobial properties. Some of these compounds have displayed promising antimicrobial activity, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance among pathogens (Ansari et al., 2017).
Neuroprotective Effects
Certain pyrazoline derivatives have been associated with neuroprotective effects, offering potential therapeutic benefits for neurological disorders. For example, some compounds have shown protective effects against oxidative stress-induced neuronal damage, which is a common feature in neurodegenerative diseases (Sameem et al., 2017).
特性
IUPAC Name |
6-chloro-3-[2-[2-(4-methylpiperazin-1-yl)acetyl]-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN5O2/c1-35-14-16-36(17-15-35)20-28(38)37-27(21-8-4-2-5-9-21)19-26(34-37)30-29(22-10-6-3-7-11-22)24-18-23(32)12-13-25(24)33-31(30)39/h2-13,18,27H,14-17,19-20H2,1H3,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUWJFNFHVEISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

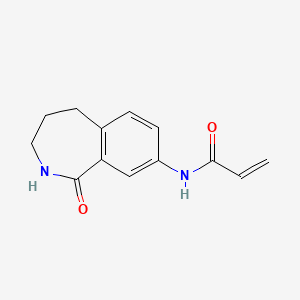

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2982324.png)
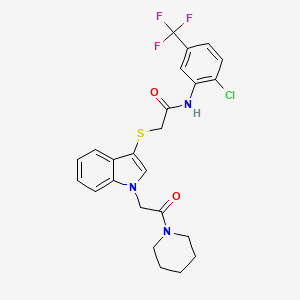
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2982327.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2982328.png)
![5-(2-morpholino-2-oxoethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2982331.png)
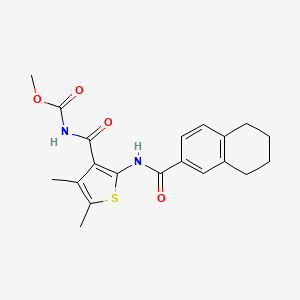
![2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2982336.png)
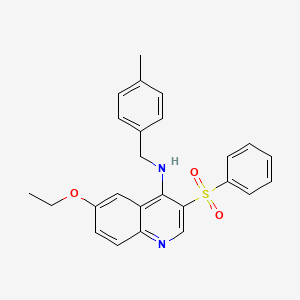

![ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate](/img/structure/B2982341.png)
![3-Amino-2-[(3-bromo-4-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2982342.png)
![5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2982345.png)